![molecular formula C13H15ClO4 B13999581 2-[(4-Chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one CAS No. 65269-58-1](/img/structure/B13999581.png)
2-[(4-Chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one is an organic compound with a complex structure that includes a chlorinated phenoxy group and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one typically involves multiple steps. One common method starts with the chlorination of toluene to introduce the chlorine atom, followed by methoxylation to form the phenoxy group . The dioxolane ring is then formed through a cyclization reaction involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and controlled reaction conditions ensures the production of high-purity 2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, potentially inhibiting or activating biological processes . The dioxolane ring may also play a role in stabilizing the compound and enhancing its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with a similar structure and applications.
Mecoprop: A post-emergence herbicide with a similar phenoxy group.
Uniqueness
2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one is unique due to its combination of a chlorinated phenoxy group and a dioxolane ring. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
65269-58-1 |
|---|---|
Molekularformel |
C13H15ClO4 |
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
2-[(4-chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C13H15ClO4/c1-8-6-9(14)4-5-10(8)16-7-11-17-12(15)13(2,3)18-11/h4-6,11H,7H2,1-3H3 |
InChI-Schlüssel |
YEBFNUFFGYISEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC2OC(=O)C(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



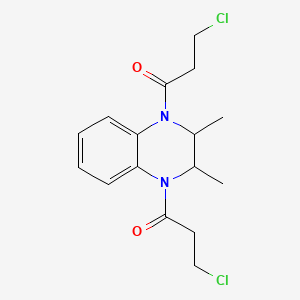
![(Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13999509.png)
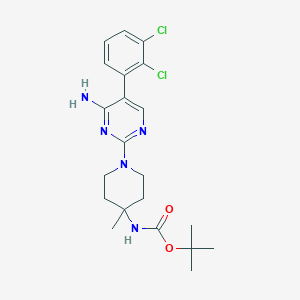
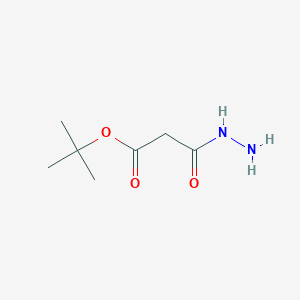
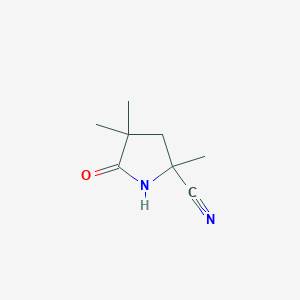
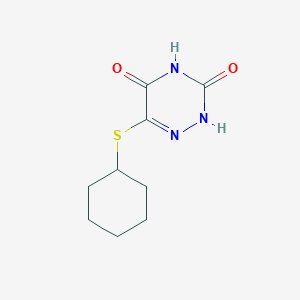
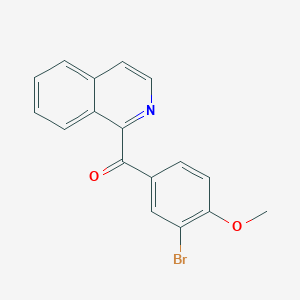
![tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate](/img/structure/B13999538.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 4,7-dihydro-3-(phenylmethyl)-5-(trichloromethyl)-](/img/structure/B13999545.png)
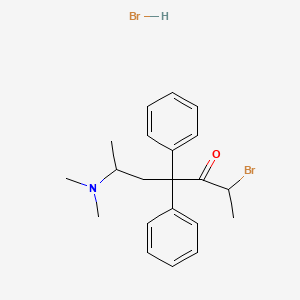
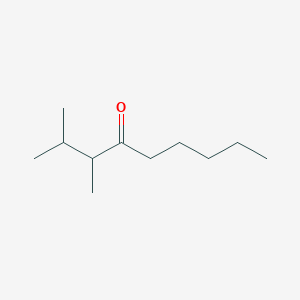
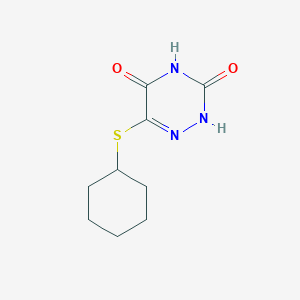
![3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N-methyl-N-phenylbenzamide;ethanesulfonic acid](/img/structure/B13999573.png)
